molecular formula C11H7NS B14745141 Thiopyrano[4,3-b]indole CAS No. 244-75-7

Thiopyrano[4,3-b]indole

Cat. No.: B14745141
CAS No.: 244-75-7
M. Wt: 185.25 g/mol
InChI Key: PSXMFTWFQLWQNG-UHFFFAOYSA-N
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Description

Thiopyrano[4,3-b]indole is a heterocyclic compound that features a fused thiopyran and indole ring system This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiopyrano[4,3-b]indole can be synthesized through various methods. One efficient route involves the reaction of indole-2,3-dienolates with carbon disulfide, promoted by lithium diisopropylamide . This reaction proceeds via a cycloaddition mechanism, forming the this compound-3(5H)-thiones.

Another method involves the domino reactions of this compound-3(5H)-thiones with dimethyl acetylenedicarboxylate . This reaction proceeds through two competing cascade pathways, involving alkyne-thiocarbonyl metathesis and (3+2) cycloaddition mechanisms.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Thiopyrano[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of thiopyrano[4,3-b]indole involves its interaction with various molecular targets and pathways. For instance, the compound can undergo cycloaddition reactions, forming intermediate thioketones that further react to produce thienyl-substituted derivatives . These reactions are facilitated by the unique electronic properties of the this compound structure, allowing it to participate in multiple reaction pathways.

Comparison with Similar Compounds

Thiopyrano[4,3-b]indole can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.

Conclusion

This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry

Properties

CAS No.

244-75-7

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

thiopyrano[4,3-b]indole

InChI

InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-7H

InChI Key

PSXMFTWFQLWQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CSC=CC3=N2

Origin of Product

United States

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